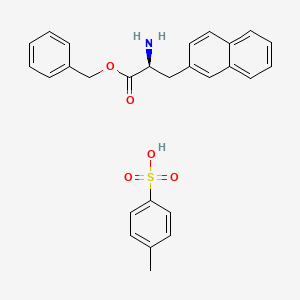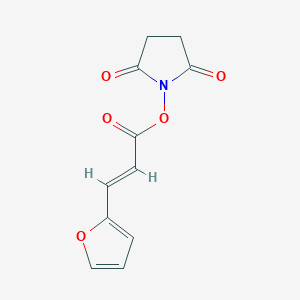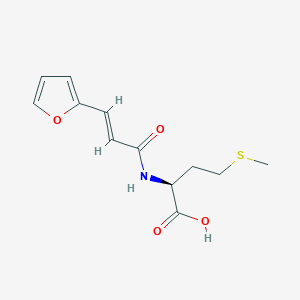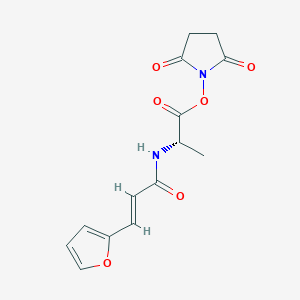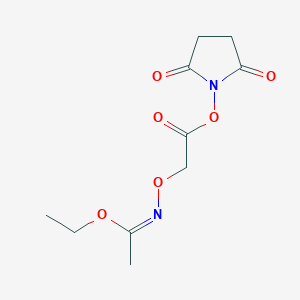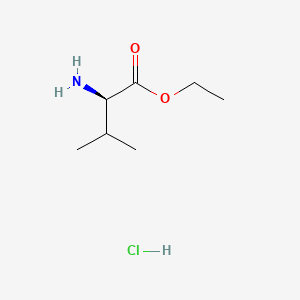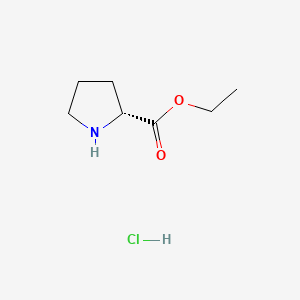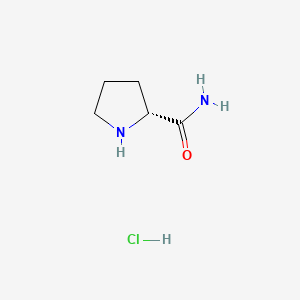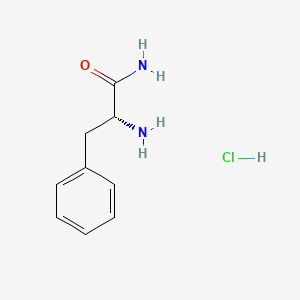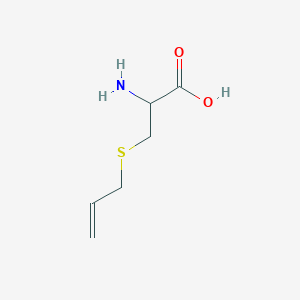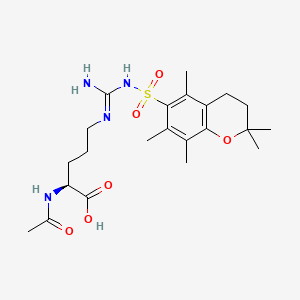
AC-Arg(pmc)-OH
描述
AC-Arg(pmc)-OH, also known as Nα-Acetyl-L-arginine (4-methoxybenzyl) ester, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protein modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg(pmc)-OH typically involves the protection of the arginine side chain and the N-terminal acetylation. The process begins with the protection of the guanidino group of arginine using a protecting group such as 4-methoxybenzyl (pmc). The N-terminal is then acetylated using acetic anhydride. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
AC-Arg(pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the pmc protecting group using trifluoroacetic acid (TFA) in the presence of scavengers.
Substitution Reactions: The ester group can be hydrolyzed to yield the free acid form of arginine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the guanidino group.
Common Reagents and Conditions
Deprotection: TFA, water, and scavengers such as anisole or thioanisole.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Deprotected Arginine: Removal of the pmc group yields free arginine.
Hydrolyzed Product: Hydrolysis of the ester group results in Nα-Acetyl-L-arginine.
科学研究应用
AC-Arg(pmc)-OH is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to understand enzyme-substrate interactions.
Biology: Employed in studies involving protein modifications and signal transduction pathways.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
作用机制
The mechanism of action of AC-Arg(pmc)-OH involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes such as sirtuins, which catalyze the deacetylation of the acetyl group. This interaction is crucial for studying the regulation of protein function and the role of post-translational modifications in cellular processes .
相似化合物的比较
Similar Compounds
Nα-Acetyl-L-lysine (4-methoxybenzyl) ester: Similar in structure but with a lysine residue instead of arginine.
Nα-Acetyl-L-ornithine (4-methoxybenzyl) ester: Contains an ornithine residue, differing in the side chain structure.
Uniqueness
AC-Arg(pmc)-OH is unique due to its specific interaction with arginine-modifying enzymes and its role in studying arginine-specific pathways. Its structural features, such as the pmc protecting group and the acetylated N-terminal, make it a valuable tool in biochemical research .
属性
IUPAC Name |
(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJUCRLHBFCFW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


